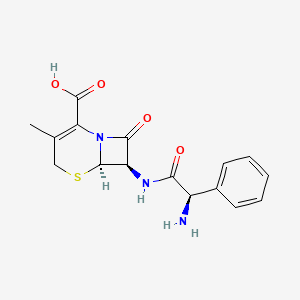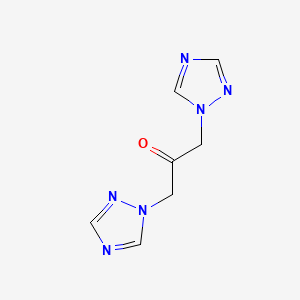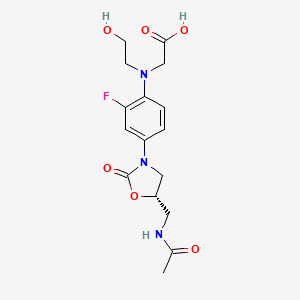
L-Cephalexin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Cephalexin is enzymatically synthesized from a nucleophile (7-aminodeacetoxycephalosporanic acid – 7-ADCA) and an acyl donor (phenylglycine methyl ester – PGME). The process is catalyzed by penicillin acylase . Three novel pharmaceutical salts of cephalexin with 2,6-dihydroxybenzoic acid (DHBA), 5-chlorosalicylic acid (CSA) and 5-sulfosalicylic acid (SSA) were found to be crystallized invariably in hydrated forms .Molecular Structure Analysis
The molecular structure of Cephalexin is C16H17N3O4S . Crystal structure analyses reveal that the N–H⋯O and O–H⋯O hydrogen bonding interactions among the Cephalexin, acidic guest molecules, and water molecules play a crucial role in the packing motifs of crystal stabilization .Chemical Reactions Analysis
Cephalexin degradation can be initiated by OH radicals. The reaction between OH and Cephalexin can lead to either an addition of a hydroxyl radical or an abstraction of a hydrogen .Physical And Chemical Properties Analysis
The molecular formula of Cephalexin is C16H17N3O4S and the molar mass is 347.39 g·mol−1 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Pharmaceutical Effluent Treatment : Cephalexin is used in the treatment of bronchitis and other heart diseases. In the pharmaceutical industry, its effluent contributes to high chemical oxygen demand (COD) and other pollutants. Research has shown that bioaugmentation in an upflow anaerobic fluidized bed system can effectively treat cephalexin-containing effluent, enhancing biological treatment applications (Saravanane, Murthy, & Krishnaiah, 2001).
Antibacterial Activity : Cephalexin is well-known for its broad antibacterial activity, particularly against gram-positive cocci and various gram-negative organisms. It's effective in treating bacterial endocarditis and other infections (Bailey, Hadley, Walker, & James, 1970).
Treatment of Urinary Tract Infections (UTIs) : It is particularly effective in treating UTIs, as it is well-absorbed and achieves high urine concentrations, effectively combating the organisms responsible for these infections (Weinstein, 1983).
Environmental Impact and Degradation : Cephalexin's presence as a micropollutant in the environment poses risks. Studies on degradation methods like ultraviolet irradiation have been conducted to understand how to mitigate these impacts effectively (Cordeiro et al., 2021).
Role in Selecting Antibiotic Resistance : In veterinary medicine, particularly in dogs, cephalexin use has been linked to the selection of antibiotic-resistant Escherichia coli. This underlines the importance of understanding and mitigating antibiotic resistance in clinical treatments (Damborg et al., 2011).
Drug-Induced Toxic Reactions : There are instances of drug-induced toxic reactions, such as reversible toxic psychosis and acute generalized exanthematous pustulosis, associated with cephalexin, emphasizing the need for caution in its prescription and monitoring (Saker et al., 1973), (DaCunha, Moore, & Kaplan, 2018).
Detection and Analysis : Advanced techniques like electrochemical nano-imprinting have been developed for the ultrasensitive detection of cephalexin in pharmaceutical formulations, highlighting the importance of precise measurement and control in drug manufacturing and research (Kumari & Chandra, 2023).
Mechanism of Action
Target of Action
Cephalexin, a first-generation cephalosporin antibiotic, primarily targets the bacterial cell wall . It acts on penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall .
Mode of Action
Cephalexin inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to the weakening of the cell wall . Cephalexin is more resistant to the action of beta-lactamase compared to penicillins, making it effective against a broader range of bacteria .
Biochemical Pathways
Cephalexin exerts its bactericidal activity by interfering with the later stages of bacterial cell wall synthesis . It inactivates one or more penicillin-binding proteins and inhibits the cross-linking of the peptidoglycan structure . This disruption in the cell wall synthesis leads to cell lysis and death .
Pharmacokinetics
Cephalexin is well absorbed and has a bioavailability of approximately 90% . The elimination half-life of cephalexin is approximately 0.6–1.2 hours . Due to its shorter half-life, cephalexin exhibits flip-flop pharmacokinetics, which has implications in predicting drug-drug interactions and toxicity .
Result of Action
The primary result of cephalexin’s action is the death of susceptible bacteria, leading to the resolution of bacterial infections . It is effective against a variety of infections, including those of the respiratory tract, otitis media, skin and skin structure, bone, and genitourinary tract .
Action Environment
The action of cephalexin can be influenced by various environmental factors. For instance, the presence of beta-lactamase-producing bacteria can affect its efficacy . Additionally, the pH and ion concentration of the environment can impact the stability of cephalexin . The release of cephalexin in the environment, particularly in soil and water ecosystems, can lead to the development of antibiotic-resistant microbes .
Safety and Hazards
Cephalexin may cause diarrhea, dyspepsia, abdominal pain, and nausea. Seizures have been reported rarely. About 10% of people who are allergic to penicillin are also allergic to cephalosporins . It may cause serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled. It may cause an allergic skin reaction and may cause respiratory irritation .
Future Directions
Biochemical Analysis
Biochemical Properties
Cephalexin interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of constructing the bacterial cell wall . By binding to these PBPs, Cephalexin inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell wall biosynthesis inhibition and eventually cell death .
Cellular Effects
Cephalexin exerts its effects on various types of cells, primarily bacteria. It disrupts the growth of the bacterial cell wall, leading to cell death . This disruption affects cellular processes such as cell division and growth . Cephalexin does not affect human cells as they do not have cell walls.
Molecular Mechanism
The molecular mechanism of Cephalexin involves the inhibition of bacterial cell wall synthesis. It binds to one or more of the penicillin-binding proteins (PBPs), which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cephalexin can change over time. It is thermodynamically unstable and is typically produced in a kinetic regime . The half-life of Cephalexin in the body is approximately 0.5–1.2 hours, with about 90% of the drug being excreted unchanged in the urine within 6 hours of administration .
Dosage Effects in Animal Models
In animal models, the effects of Cephalexin can vary with different dosages. For instance, in dogs and cats, the recommended dosage is 15–45 mg/kg, administered orally every 6–12 hours . Adverse effects at high doses can include gastrointestinal upset, including lack of appetite, vomiting, and diarrhea .
Metabolic Pathways
Cephalexin undergoes no detectable metabolism, with about 80% of the drug excreted unchanged in the urine within 6 hours of administration . This suggests that it does not interact significantly with metabolic enzymes or cofactors.
Transport and Distribution
Cephalexin is well absorbed in the body and achieves high serum concentrations . It is distributed throughout the body, reaching therapeutic concentrations in many tissues
Subcellular Localization
As an antibiotic, Cephalexin does not have a specific subcellular localization within human cells. It acts extracellularly to inhibit the synthesis of the bacterial cell wall . Within bacterial cells, it targets the cell wall, specifically interacting with penicillin-binding proteins located in the bacterial cytoplasmic membrane .
properties
| { "Design of the Synthesis Pathway": "Cephalexin can be synthesized through the condensation of 7-aminocephalosporanic acid (7-ACA) with D-α-aminophenylacetamido-3-methyl-3-cephem-4-carboxylic acid (AMPAC) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is then followed by acidification and crystallization to obtain the final product.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "D-α-aminophenylacetamido-3-methyl-3-cephem-4-carboxylic acid (AMPAC)", "Dicyclohexylcarbodiimide (DCC)", "Acetic acid", "Water", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "1. Dissolve 7-ACA in acetic acid and add DCC to form an activated ester intermediate.", "2. Add AMPAC to the reaction mixture and stir at room temperature for several hours.", "3. Quench the reaction with water and adjust the pH to acidic with hydrochloric acid.", "4. Extract the product with ethyl acetate and wash with water and sodium hydroxide.", "5. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "6. Dissolve the crude product in water and adjust the pH to acidic with hydrochloric acid.", "7. Crystallize the product by slowly adding a solution of sodium hydroxide and cooling the mixture.", "8. Filter and dry the crystals to obtain pure cephalexin." ] } | |
CAS RN |
34632-04-7 |
Molecular Formula |
C16H17N3O4S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11+,15+/m0/s1 |
InChI Key |
ZAIPMKNFIOOWCQ-FIXISWKDSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)N)SC1)C(=O)O |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O |
Appearance |
Off-White Solid |
melting_point |
171-173°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
(6R,7R)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; [6R-[6α,7β(S*)]]-7-[(Aminophenylacetyl)amino]- 3-methyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 7-(α-Amino-L-phenyla |
Origin of Product |
United States |
Q & A
Q1: How does Cephalexin exert its antibacterial effect?
A1: Cephalexin, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) []. These proteins are responsible for the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. By binding to PBPs, Cephalexin disrupts the cross-linking of peptidoglycan strands, leading to a weakened cell wall and ultimately bacterial cell death.
Q2: Does the size of the bacterial inoculum influence Cephalexin's activity?
A2: Yes, the size of the bacterial inoculum can impact Cephalexin's inhibitory effects, with varying responses observed depending on the bacterial species or strain [].
Q3: What is the molecular formula and weight of Cephalexin?
A3: While the provided research papers do not explicitly state the molecular formula and weight of Cephalexin, these can be readily found in publicly available chemical databases. The molecular formula is C16H17N3O4S, and the molecular weight is 347.40 g/mol.
Q4: Are there any spectroscopic techniques used to characterize Cephalexin and its interactions?
A5: Yes, several spectroscopic techniques have been employed in the research of Cephalexin. Fourier transform infrared (FTIR) spectroscopy is used to identify Cephalexin in pharmaceutical formulations [] and confirm the absence of chemical interactions between Cephalexin, polymers, and counterions in drug delivery systems []. Additionally, fluorescence spectroscopy has been used to investigate the formation of host-guest inclusion complexes between Cephalexin and β-cyclodextrin [].
Q5: Has Cephalexin been investigated for its use in drug delivery systems?
A6: Yes, researchers have explored the use of chitosan nanoparticles as a drug delivery system for Cephalexin []. The formulation demonstrated good stability, sustained release properties, and enhanced antimicrobial activity compared to free Cephalexin [].
Q6: How does the presence of other ions in water sources impact the removal of Cephalexin using pumice?
A7: Studies suggest that common ions like calcium, magnesium, copper, sulfate, and carbonate have minimal impact on Cephalexin absorption by pumice []. This finding highlights the potential of pumice as an effective adsorbent for Cephalexin removal from contaminated water sources.
Q7: How is Cephalexin absorbed and distributed in the body?
A8: Cephalexin is absorbed rapidly and completely from the upper intestine, but not from the stomach []. It is then distributed widely to various tissues, except for the spinal fluid and aqueous humor [, ].
Q8: How is Cephalexin metabolized and excreted?
A9: Cephalexin is not significantly metabolized in the body []. It is primarily excreted unchanged in the urine, with 70-100% of the dose found in the urine within 6-8 hours after administration [].
Q9: Are there any differences in Cephalexin pharmacokinetics between obese and non-obese patients?
A10: A study investigating the population pharmacokinetics of Cephalexin found no significant differences in its pharmacokinetic parameters between obese and non-obese patients [].
Q10: Has Cephalexin been studied for its efficacy in treating specific infections?
A10: Yes, numerous studies have investigated the clinical efficacy of Cephalexin in treating various infections:
- Skin and soft tissue infections: Several studies have demonstrated the efficacy of Cephalexin in treating uncomplicated cellulitis [], secondarily infected eczema [], and secondarily infected wounds [].
- Respiratory tract infections: Cephalexin has been shown to be effective in treating streptococcal tonsillopharyngitis [] and other respiratory tract infections [].
- Urinary tract infections: Clinical studies have demonstrated the efficacy of Cephalexin in treating uncomplicated urinary tract infections [].
- Vertebral osteomyelitis: Retrospective studies suggest that Cephalexin can be a reasonable option for completing treatment in patients with bacteremic vertebral osteomyelitis caused by methicillin-susceptible Staphylococcus aureus, provided they receive at least 3 weeks of effective intravenous antimicrobial therapy initially [].
Q11: What are the known mechanisms of resistance to Cephalexin?
A13: The primary mechanism of resistance to Cephalexin is the production of β-lactamases by bacteria []. These enzymes hydrolyze the β-lactam ring of Cephalexin, rendering it inactive.
Q12: Is there cross-resistance between Cephalexin and other antibiotics?
A12: Cross-resistance can occur between Cephalexin and other β-lactam antibiotics, particularly those within the cephalosporin class, due to shared mechanisms of resistance, such as the production of β-lactamases with overlapping substrate specificities.
Q13: Can the bioavailability of Cephalexin be improved through formulation strategies?
A15: Yes, research has shown that encapsulating Cephalexin within chitosan nanoparticles enhances its bioavailability and antimicrobial activity compared to free Cephalexin []. This strategy highlights the potential for improving drug delivery and therapeutic outcomes.
Q14: What analytical methods are used to quantify Cephalexin in biological samples?
A16: High-performance liquid chromatography (HPLC) is a commonly used technique for quantifying Cephalexin concentrations in biological samples like serum and urine [, ]. This method offers high sensitivity and selectivity for accurate drug monitoring.
Q15: Have any alternative assay techniques been developed for Cephalexin quantification?
A17: Yes, researchers have developed a colorimetric assay based on charge transfer complex formation between Cephalexin and chloranilic acid []. This method offers a simpler and potentially more cost-effective approach for Cephalexin quantification.
Q16: What analytical techniques are used to study the interaction between Cephalexin and β-cyclodextrin?
A18: Spectrofluorometry has been employed to investigate the host-guest inclusion complex formation between Cephalexin and β-cyclodextrin []. This technique allows for the determination of binding constants and thermodynamic parameters associated with the complexation process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)

![benzhydryl (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/no-structure.png)




![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)


